molecular formula C12H10O3 B1596650 Furfuryl benzoate CAS No. 34171-46-5

Furfuryl benzoate

Cat. No. B1596650
CAS RN: 34171-46-5
M. Wt: 202.21 g/mol
InChI Key: OYUZXJBNSJHTRF-UHFFFAOYSA-N
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Description

Furfuryl benzoate (chemical formula: C₁₂H₁₀O₃) is a compound that combines the furan ring with a benzoate group. It is also known by other names, including 2-Furylmethyl benzoate and benzoate de 2-furylméthyle . This organic ester exhibits interesting properties and finds applications in various fields.


Molecular Structure Analysis

The molecular structure of furfuryl benzoate consists of a furan ring (furfuryl group) attached to a benzene ring (benzoate group). The ester linkage connects these two moieties. The three-dimensional representation of furfuryl benzoate reveals its compact and planar structure .

Scientific Research Applications

  • Pyrolysis Mechanisms:

    • Furfuryl benzoate undergoes a complex pyrolysis process, leading to the formation of methylenecyclobutenone and benzoic acid. This process involves [3 + 3] rearrangements and a hydrogen α-elimination step (J. Mora et al., 2019).
  • Formation of New Compounds via Photo-oxygenation:

    • Sensitized photo-oxygenation of furfuryl benzoate results in new Baeyer—Villiger rearrangement products. This finding is significant in the study of furans and the elucidation of complex organic reaction mechanisms (Y. Kuo, Kae-Shyang Shih, & Shu-Mei Lee, 1988).
  • Synthesis and Antimicrobial Activity:

    • Research has been conducted on the synthesis of compounds such as mono-furfuryl fumarate and their antimicrobial activities, indicating potential applications as food preservatives. These compounds show more effectiveness than common preservatives like sodium benzoate (Ning Zheng-xiang, 2005).
  • Synthesis of Regio-isomeric Compounds:

    • Furfuryl benzoate has been used in the synthesis of various regio-isomeric compounds like naphthofurans and benzodifurans, showcasing its versatility in complex organic synthesis (K. Park & Jinsuk Jeong, 2005).
  • Role in Energy Metabolism:

    • The acaricidal mechanism of certain derivatives of furfuryl benzoate is linked to disrupting energy metabolism in specific pests. This opens up possibilities for its use in pest control and agricultural applications (Lixia Li et al., 2022).
  • Catalysis and Biomass Conversion:

    • Furfuryl benzoate derivatives have been studied in catalytic processes for the conversion of biomass-derived chemicals, highlighting its role in sustainable chemistry and biobased economy (Eyas Mahmoud et al., 2015).

Future Directions

: ChemSpider: Furfuryl benzoate : Molinstincts: Furfuryl benzoate structure

properties

IUPAC Name

furan-2-ylmethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-12(10-5-2-1-3-6-10)15-9-11-7-4-8-14-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUZXJBNSJHTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290518
Record name Furfuryl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furfuryl benzoate

CAS RN

34171-46-5
Record name NSC69095
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furfuryl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
JR Mora, L Rincón, F Javier Torres… - Journal of Physical …, 2019 - Wiley Online Library
… mechanism of both furfuryl benzoate and furfuryl acetate was … for the pyrolysis of furfuryl benzoate and furfuryl acetate; however… the electronic one for the furfuryl benzoate reaction, urn:x-…
Number of citations: 3 onlinelibrary.wiley.com
WS Trahanovsky, MG Park - Journal of the American Chemical …, 1973 - ACS Publications
… Formation of Methylenecyclobutenone from the Pyrolysis of Furfuryl Benzoate Sir: … Pyrolyses of 160-mg samples of furfuryl benzoate were carried out with the column temperature at 640…
Number of citations: 33 pubs.acs.org
WS Trahanovsky, MG Park - The Journal of Organic Chemistry, 1974 - ACS Publications
3 4 5(23) surface with a secondary minimum U “10 kcal/mol deep)(24) may be estimated. Despite the reasonably long lifetime (10" 8 sec at 200) indicated for a diradical on this surface, …
Number of citations: 34 pubs.acs.org
PS Chen, CH Chou - Journal of the Chinese Chemical Society, 1994 - Wiley Online Library
… This chemistry prompted us to investigate the pyrelytic chemistry of benzyl benzoate (3), the benzene analogue of furfuryl benzoate (I), and the results are presented herein. …
Number of citations: 6 onlinelibrary.wiley.com
YH Kuo, KS Shih, SM Lee - Journal of Photochemistry and Photobiology A …, 1988 - Elsevier
… In this report, we describe the photo-oxygenation of furfuryl acetate lg and furfuryl benzoate Id. Two new anomalous ozonoIysis products were isolated and their structures elucidated. …
Number of citations: 3 www.sciencedirect.com
AN Amah - 1984 - search.proquest.com
… of furfury] acetate (3) and furfuryl benzoate (1). The third goal was to gain more information about the pathways for the conversion of furfuryl benzoate (1) to methylenecyclobutenone (2) …
Number of citations: 5 search.proquest.com
WS Trahanovsky, TJ Cassady… - Journal of the American …, 1981 - ACS Publications
… Discussion A migration mechanism was previously proposed for the conversion of furfuryl benzoate (la) to methylenecyclobutenone(2a).2 In Scheme I, a set of pathways which account …
Number of citations: 99 pubs.acs.org
FN Tebbe - Journal of the American Chemical Society, 1973 - ACS Publications
… Formation of Methylenecyclobutenone from the Pyrolysis of Furfuryl Benzoate Sir: … Pyrolyses of 160-mg samples of furfuryl benzoate were carried out with the column temperature at 640…
Number of citations: 81 pubs.acs.org
RGS Ritchie, WA Szarek - Carbohydrate Research, 1971 - Elsevier
… In all cases the syrupy product had ir, nmr and UV spectra identical with those of authentic furfuryl benzoate (4). A quantitative yield of furfuryl benzoate was also obtained when …
Number of citations: 6 www.sciencedirect.com
YH KUO, KAES SHIH - Heterocycles (Sendai), 1986 - pascal-francis.inist.fr
Sensitized photooxidation of 2-furfuryl benzoate in methanol … Sensitized photooxidation of 2-furfuryl benzoate in methanol …
Number of citations: 8 pascal-francis.inist.fr

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